molecular formula C10H17NO2S B12061488 (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone

(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone

カタログ番号: B12061488
分子量: 215.31 g/mol
InChIキー: DCIDQFQEFRCDOM-PSASIEDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone is a bicyclic heterocyclic compound featuring a unique fusion of nitrogen (aza), oxygen (oxa), and sulfur (thia) atoms within its framework. Its bicyclo[5.3.0] skeleton comprises a seven-membered ring fused to a five-membered ring, with stereochemical specificity at the 7R and 10S positions.

特性

分子式

C10H17NO2S

分子量

215.31 g/mol

IUPAC名

(3S,9aR)-3-propan-2-yl-3,8,9,9a-tetrahydro-2H-[1,3]oxazolo[3,2-d][1,4]thiazepin-5-one

InChI

InChI=1S/C10H17NO2S/c1-7(2)8-5-13-10-3-4-14-6-9(12)11(8)10/h7-8,10H,3-6H2,1-2H3/t8-,10-/m1/s1

InChIキー

DCIDQFQEFRCDOM-PSASIEDQSA-N

異性体SMILES

CC(C)[C@H]1CO[C@H]2N1C(=O)CSCC2

正規SMILES

CC(C)C1COC2N1C(=O)CSCC2

製品の起源

United States

準備方法

合成経路と反応条件: (7R,10S)-(+)-1-アザ-10-イソプロピル-8-オキサ-4-チアビシクロ[5.3.0]-2-デカンオンの合成には、市販の材料から始まる複数段階のプロセスが含まれます。 重要なステップには、ビシクロチオグリコール酸ラクタムの形成が含まれ、その後、様々なエノール化およびアルキル化反応が実行されて、目的のキラル補助剤が得られます .

工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは収率と純度のために最適化され、最終生成物が立体選択的合成での使用に必要な仕様を満たすように保証されています .

化学反応の分析

科学研究への応用

化学: 化学では、(7R,10S)-(+)-1-アザ-10-イソプロピル-8-オキサ-4-チアビシクロ[5.3.0]-2-デカンオンは、複雑な有機分子の立体化学を制御するためのキラル補助剤として使用されます。 これは、特に4級炭素中心の合成に役立ちます.

生物学と医学: この化合物は、立体化学を制御する能力により、医薬品を含む生物活性分子の合成に価値があります。 これは、正確な立体化学的配置を必要とする薬物の開発に使用されます.

産業: 産業部門では、この化合物はファインケミカルや先端材料の製造に使用されています。 立体選択的合成におけるその役割は、高純度製品の製造に不可欠です.

科学的研究の応用

Chiral Auxiliary in Organic Synthesis

Overview
This compound is primarily utilized as a chiral auxiliary in the synthesis of all-carbon quaternary centers. Its unique structure allows for the selective formation of enantiomers, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.

Case Study: Stereocontrolled Synthesis
A notable application is its use in synthesizing complex natural products and pharmaceuticals. For instance, it has been employed to facilitate the synthesis of biologically active compounds, enhancing yields and selectivity. Research indicates that using this compound can improve reaction conditions, leading to higher purity of the desired product while minimizing by-products .

Pharmaceutical Applications

Drug Development
The compound has shown potential in drug development, particularly in creating new therapeutic agents with improved pharmacological profiles. Its ability to influence stereochemistry makes it an essential tool for developing drugs that require specific spatial arrangements of atoms for optimal activity.

Case Study: Anticancer Agents
Recent studies have highlighted its role in synthesizing anticancer agents. The compound has been integrated into synthetic pathways that lead to the formation of novel compounds exhibiting significant cytotoxicity against cancer cell lines . This highlights its importance not only as a synthetic tool but also as a precursor to potentially life-saving medications.

Nanomedicine and Drug Delivery Systems

Overview
In the field of nanomedicine, (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone has been investigated for its role in enhancing drug delivery systems. The compound can be modified to create nanoparticles that improve the bioavailability and targeted delivery of therapeutic agents.

Case Study: Enhanced Drug Delivery
Research has demonstrated that nanoparticles incorporating this compound can effectively navigate biological barriers, leading to improved therapeutic outcomes in cancer treatment . The modification of drug delivery systems with this chiral auxiliary facilitates better targeting of tumors while minimizing side effects on healthy tissues.

作用機序

(7R,10S)-(+)-1-アザ-10-イソプロピル-8-オキサ-4-チアビシクロ[5.3.0]-2-デカンオンが効果を発揮するメカニズムには、化学反応中に安定な中間体の形成が含まれます。これらの中間体は、最終生成物の立体化学を制御するのに役立ちます。 この化合物は、エノラートや求核剤など、様々な分子標的に作用して、目的の立体選択的結果を達成します .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three bicyclic analogs from pharmacopeial standards (). These analogs share core bicyclic frameworks but differ in substituents, heteroatom placement, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Bicyclo System Heteroatoms (Positions) Key Substituents/Functional Groups Stereochemistry
(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone [5.3.0] 1N, 1O, 1S 10-isopropyl, lactam (2-decanone) 7R,10S
N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl} [4.2.0] 2N, 2O, 1S Tetrazol-1-yl, acetamide 5aR,6R
(6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] 1N, 1S Tetrazolyl, acetoxymethyl, carboxylic acid 6R,7R
(6R,7R)-7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] 2N, 1S Thiadiazolylthio, amino, carboxylic acid 6R,7R

Key Findings:

Bicyclic System Diversity: The target compound’s [5.3.0] system (7- and 5-membered rings) contrasts with analogs’ [4.2.0] systems (6- and 4-membered rings).

Heteroatom Arrangement :

  • The integration of aza, oxa, and thia atoms in the target compound creates a polarized electronic environment, differing from analogs that prioritize nitrogen or sulfur. For example, the tetrazolyl and thiadiazolyl groups in analogs (Table 1) introduce aromaticity and hydrogen-bonding capacity .

Functional Group Impact :

  • The lactam group in the target compound offers hydrogen-bond acceptor sites, similar to the carboxylic acid groups in analogs. However, the absence of ionizable groups (e.g., carboxylic acid) may reduce aqueous solubility compared to its analogs .
  • The 10-isopropyl group introduces steric hindrance, which is absent in analogs with smaller substituents (e.g., acetoxymethyl). This could influence metabolic stability or receptor selectivity .

Stereochemical Specificity :

  • Both the target compound and analogs exhibit strict stereochemical control (e.g., 7R,10S vs. 6R,7R). Such specificity is critical for biological activity, as seen in β-lactam antibiotics where stereochemistry dictates efficacy .

Reactivity and Stability :

  • The lactam ring in the target compound is prone to hydrolysis under acidic or basic conditions, akin to β-lactam instability in analogs. However, the presence of sulfur may mitigate oxidative degradation compared to purely nitrogen-oxygen systems .

Research Implications and Gaps

  • Synthetic Challenges : The [5.3.0] bicyclic system’s synthesis is more complex than [4.2.0] systems due to ring strain and stereochemical control.
  • Biological Activity : While analogs with tetrazolyl or carboxylic acid groups show antibiotic properties, the target compound’s bioactivity remains underexplored.
  • Environmental Impact: No toxicity data are available for the target compound, unlike manganese compounds in TRI reports, which undergo rigorous environmental monitoring .

Q & A

Basic: What are the critical steps for synthesizing (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone?

Methodological Answer:
The synthesis typically involves cyclization reactions to form the bicyclic core. For example, analogous bicyclic compounds are synthesized via nucleophilic substitution or condensation reactions using precursors like 2-Oxa-spiro[3.4]octane-1,3-dione and amine derivatives . Key steps include:

  • Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote ring closure.
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts to enforce the (7R,10S) configuration.
  • Characterization : Confirm structure via melting point analysis , IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and UV-Vis spectroscopy (λmax for conjugated systems) .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity during synthesis?

Methodological Answer:
To improve stereochemical outcomes:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions and favor kinetic control of stereochemistry.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states for cyclization .
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction.
  • Post-Reaction Analysis : Use HPLC with chiral columns or NMR derivatization with chiral shift reagents to quantify enantiomeric excess .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Refer to safety data sheets (SDS) for structurally related bicyclic compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (replaced every 2 hours), chemical-resistant goggles, and full-body suits to prevent dermal exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation steps.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

  • Cross-Validation : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).
  • Crystallography : Perform single-crystal X-ray diffraction to confirm absolute configuration, especially for stereochemical discrepancies .
  • Dynamic Effects : Consider conformational flexibility in solution (e.g., chair vs. boat conformations) that may skew NMR data .

Basic: What biological assays are suitable for evaluating its bioactivity?

Methodological Answer:
Design assays based on structurally similar bicyclic compounds with reported activities:

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antiviral : Plaque reduction assays for RNA viruses (e.g., influenza A).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How to assess stability and degradation pathways under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks.
  • Analytical Tracking : Use HPLC-UV to monitor degradation products. Pharmacopeial methods for related bicyclic compounds recommend C18 columns with mobile phases like 0.1% TFA in acetonitrile/water .
  • Mechanistic Insight : Identify hydrolysis-prone sites (e.g., lactam rings) via LC-MS/MS fragmentation patterns .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Substitute the isopropyl group (position 10) with bulkier tert-butyl or aryl groups to study steric effects.
  • Heteroatom Swaps : Replace the thia group (position 4) with oxygen or nitrogen to probe electronic contributions .
  • Biological Testing : Compare MIC values or enzyme inhibition (e.g., β-lactamase) across derivatives to map SAR trends .

Basic: What analytical methods ensure purity and identity?

Methodological Answer:

  • Purity : HPLC with UV detection (220–254 nm) and >95% purity thresholds. Pharmacopeial methods for related compounds specify gradient elution over 30 minutes .
  • Identity : FT-IR for functional groups (e.g., amide bands) and high-resolution MS for molecular ion confirmation .

Advanced: Can computational modeling predict reactivity or metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites on the bicyclic scaffold .
  • Docking Studies : Model interactions with biological targets (e.g., penicillin-binding proteins) using AutoDock Vina .

Basic: How to mitigate environmental impact during disposal?

Methodological Answer:

  • Waste Segregation : Separate aqueous and organic waste streams.
  • Neutralization : Treat acidic/basic byproducts with bicarbonate or dilute HCl before disposal .
  • Documentation : Follow EPA guidelines for hazardous waste manifests, especially for sulfur-containing degradation products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。